molecular formula C17H18BrNO3 B3743325 2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B3743325
M. Wt: 364.2 g/mol
InChI Key: HYYQHKKRPLAROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its therapeutic potential in various diseases.

Mechanism of Action

2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP levels leads to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to have vasodilatory properties, leading to a decrease in blood pressure and an increase in blood flow. It has also been shown to have anti-inflammatory effects, leading to a decrease in inflammation and pain.

Advantages and Limitations for Lab Experiments

2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it easy to design experiments around. It is also readily available and relatively inexpensive. However, one limitation is that it may have off-target effects, leading to potential confounding results.

Future Directions

There are several future directions for research on 2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. One area of interest is its potential as a treatment for pulmonary hypertension. Further studies are needed to determine its efficacy and safety in this population. Another area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to determine its efficacy and safety in these populations. Additionally, there is potential for 2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 to be used as a tool compound in drug discovery, as it has a known mechanism of action and can be used to validate targets.
In conclusion, 2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is a well-studied compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy and safety in specific populations and its potential as a tool compound in drug discovery.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have vasodilatory properties, making it a potential treatment for pulmonary hypertension. It has also been studied for its anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-11-4-7-16(21-3)15(8-11)19-17(20)10-22-13-5-6-14(18)12(2)9-13/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYQHKKRPLAROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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